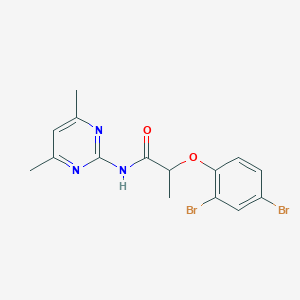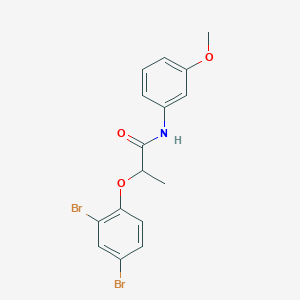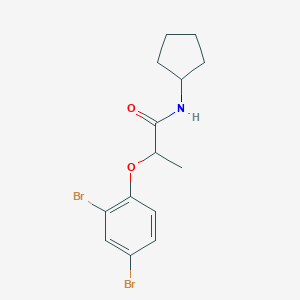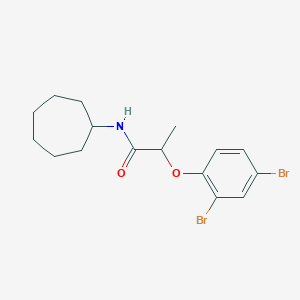![molecular formula C17H25NO3 B290842 Ethyl 3-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290842.png)
Ethyl 3-[(2-propylpentanoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(2-propylpentanoyl)amino]benzoate is a chemical compound that has been extensively studied in scientific research due to its potential for use in various applications. This compound is commonly referred to as EPPB and is synthesized through a specific method that involves several steps. The aim of
Aplicaciones Científicas De Investigación
EPPB has been extensively studied in scientific research due to its potential for use in various applications. One of the primary applications of EPPB is in the field of cancer research. Studies have shown that EPPB can inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. EPPB has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Mecanismo De Acción
The mechanism of action of EPPB involves the inhibition of various enzymes and pathways in the body. EPPB has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. EPPB also inhibits the activity of the proteasome, which is responsible for the degradation of proteins in the cell.
Biochemical and Physiological Effects:
EPPB has several biochemical and physiological effects on the body. Studies have shown that EPPB can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. EPPB has also been shown to inhibit the expression of pro-inflammatory cytokines, reducing inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using EPPB in lab experiments is its ability to selectively inhibit HDACs, making it a useful tool for studying the role of these enzymes in gene regulation. However, EPPB has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of EPPB. One area of research is the development of EPPB analogs with improved solubility and potency. Another potential direction is the investigation of EPPB as a potential treatment for other diseases, such as neurodegenerative disorders. Overall, the study of EPPB has the potential to lead to the development of novel treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of EPPB involves several steps, starting with the reaction of 2-propylpentanoyl chloride with 3-aminobenzoic acid. This reaction produces 3-[(2-propylpentanoyl)amino]benzoic acid, which is then esterified with ethanol to produce EPPB. The final product is purified through recrystallization, yielding a white crystalline powder.
Propiedades
Fórmula molecular |
C17H25NO3 |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
ethyl 3-(2-propylpentanoylamino)benzoate |
InChI |
InChI=1S/C17H25NO3/c1-4-8-13(9-5-2)16(19)18-15-11-7-10-14(12-15)17(20)21-6-3/h7,10-13H,4-6,8-9H2,1-3H3,(H,18,19) |
Clave InChI |
UHVWOYHTWKHBSX-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C(=O)OCC |
SMILES canónico |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2-Fluorobenzoyl)amino]-3-methylphenyl 2-fluorobenzoate](/img/structure/B290764.png)









